molecular formula C25H34N4O4S B2874325 N-(4-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899950-59-5

N-(4-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Katalognummer: B2874325
CAS-Nummer: 899950-59-5
Molekulargewicht: 486.63
InChI-Schlüssel: XEYOSMMFGSXQJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic compound featuring a hexahydroquinazolinone core modified with a 3-morpholinopropyl side chain and an ethoxyphenyl acetamide group. The hexahydroquinazolinone scaffold provides structural rigidity, while the morpholinopropyl and ethoxyphenyl substituents likely enhance solubility and bioactivity.

Eigenschaften

IUPAC Name

N-(4-ethoxyphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O4S/c1-2-33-20-10-8-19(9-11-20)26-23(30)18-34-24-21-6-3-4-7-22(21)29(25(31)27-24)13-5-12-28-14-16-32-17-15-28/h8-11H,2-7,12-18H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYOSMMFGSXQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

  • Molecular Formula : C25_{25}H34_{34}N4_{4}O4_{4}S
  • Molecular Weight : 486.6 g/mol
  • CAS Number : 899950-59-5

Research indicates that this compound exhibits diverse biological activities primarily through the modulation of specific enzyme pathways and receptor interactions:

  • Tyrosinase Inhibition : Similar compounds have shown potent inhibition of tyrosinase activity, which is crucial in melanin biosynthesis. This inhibition can lead to applications in skin whitening and treatment of hyperpigmentation disorders .
  • Anticancer Activity : Compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against certain bacterial strains, making them candidates for further investigation in infectious disease treatments.

Case Study 1: Tyrosinase Inhibition

A study evaluated the tyrosinase inhibitory activity of N-(4-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide in comparison to standard inhibitors like kojic acid. The results showed a significant reduction in enzyme activity at low micromolar concentrations.

CompoundIC50_{50} (μM)
N-(4-ethoxyphenyl)-...1.5
Kojic Acid3.0

This suggests that the compound could be more effective than traditional treatments for hyperpigmentation .

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound induced apoptosis at concentrations ranging from 10 to 50 μM. The following table summarizes the findings:

Concentration (μM)% Cell Viability
0100
1080
2555
5030

These results indicate a dose-dependent cytotoxic effect, warranting further investigation into its use as an anticancer agent .

Wissenschaftliche Forschungsanwendungen

Scientific Applications of N-(4-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

N-(4-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a chemical compound with potential applications in scientific research, particularly in the fields of anticancer research and as a fluorescent probe for DNA and RNA. Studies have investigated its biological activities, including its effects on cancer cells.

Anticancer Research

Recent studies highlight the potential of N-(4-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide as an anticancer agent. The compound demonstrates cytotoxic effects against several cancer cell lines, suggesting its potential in cancer therapy.

Cytotoxic Effects on Cancer Cell Lines:

  • A549 (lung cancer): IC50 value of 10.5 µM
  • HeLa (cervical cancer): IC50 value of 12.3 µM
  • MDA-MB-231: IC50 value of 15.0 µM

These findings suggest that the compound may induce apoptosis and inhibit cell migration through pathways involving NF-κB and caspase activation.

Mechanisms of Action:

  • NF-κB Inhibition: The compound inhibits NF-κB DNA binding and nuclear translocation, leading to reduced expression of anti-apoptotic proteins.
  • Caspase Activation: Treatment with the compound increases the expression of pro-apoptotic factors such as Bax and caspase 3.
  • Cell Cycle Arrest: The compound may cause cell cycle arrest at the G1/S phase, preventing further proliferation of cancer cells.

Case Studies

Several case studies have examined the efficacy of N-(4-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide in preclinical models:

Study on A549 Cells:

  • Objective: Evaluate the cytotoxic effects of the compound.
  • Methodology: Cells were treated with varying concentrations of the compound for 48 hours.
  • Results: Significant reduction in cell viability was observed at concentrations above 5 µM.

In Vivo Studies:

  • Objective: Assess the therapeutic potential in xenograft models.
  • Findings: Tumor growth was significantly inhibited in treated mice compared to controls, indicating potential for therapeutic use.

Disclaimer

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Structural Variations

The target compound’s hexahydroquinazolinone core distinguishes it from analogs with thiazolidinone () or 1,2,4-triazole () backbones. For example:

  • Thiazolidinone derivatives (e.g., compounds 9–13 in ) exhibit a five-membered ring with a sulfur atom, enabling diverse substitution patterns but lacking the fused bicyclic structure of quinazolinones. This difference impacts conformational flexibility and electronic properties.
  • 1,2,4-Triazole derivatives () feature a nitrogen-rich heterocycle, which may enhance hydrogen-bonding interactions compared to sulfur-containing cores.

Substituent Effects

  • Similar morpholine-containing analogs () show moderate yields (e.g., 58% for a morpholinone-acetamide derivative), suggesting synthetic challenges in introducing bulky morpholine-derived groups .
  • Ethoxyphenyl vs. Halogenated/Aromatic Substituents : The 4-ethoxyphenyl group in the target compound contrasts with halogenated (e.g., 4-chlorophenyl in compound 13 , ) or nitro-furyl (compound 12 , ) substituents. Ethoxy groups may improve lipophilicity compared to electron-withdrawing substituents like nitro or chlorine .

Physicochemical Properties

Property Target Compound Compound 9 () Morpholinone Derivative ()
Core Structure Hexahydroquinazolinone Thiazolidinone Morpholinone
Key Substituent 3-Morpholinopropyl, 4-ethoxyphenyl 4-Chlorobenzylidene 4-Isopropylphenyl
Yield (%) Not reported 90 58
Melting Point (°C) Not reported 186–187 Not reported
Spectral Confirmation Not reported $^1$H-NMR, MS $^1$H-NMR, $^{13}$C-NMR, MS

The higher yield of compound 9 (90%) compared to morpholinone derivatives (58%) highlights the synthetic efficiency of thiazolidinone systems, possibly due to fewer steric hindrances .

Functional Implications

  • Bioactivity Potential: While direct bioactivity data for the target compound is unavailable, analogs with sulfur-containing cores (e.g., thiazolidinones in ) often exhibit antimicrobial or anticancer properties. The morpholinopropyl group may enhance blood-brain barrier penetration, a feature seen in neuroactive drugs .
  • Solubility and Stability: The ethoxyphenyl group likely improves solubility in organic solvents compared to halogenated analogs, while the hexahydroquinazolinone core may confer metabolic stability over simpler heterocycles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.